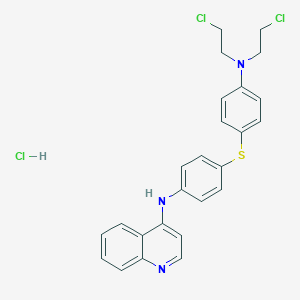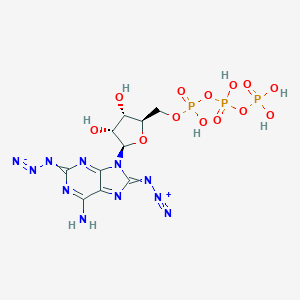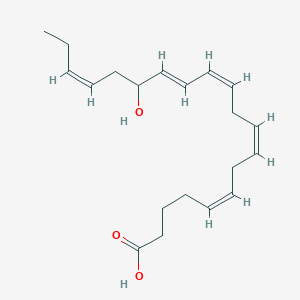
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid
Übersicht
Beschreibung
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid is a specialized fatty acid derivative. It is a hydroxylated form of eicosapentaenoic acid, which is an omega-3 fatty acid. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydroperoxides: This method involves the use of hydroperoxides in the presence of catalysts to introduce the hydroxyl group at the desired position.
Enzymatic Hydroxylation: Enzymes such as lipoxygenases can be used to selectively hydroxylate eicosapentaenoic acid at specific positions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. Chemical synthesis methods can also be scaled up, but they may require more stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, converting it back to eicosapentaenoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of 15-keto-eicosapentaenoic acid.
Reduction: Regeneration of eicosapentaenoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid has several scientific research applications:
Biochemistry: It is used to study the metabolic pathways of omega-3 fatty acids and their derivatives.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It can be used in the formulation of specialized dietary supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases.
Pathways: It may modulate inflammatory pathways by influencing the production of eicosanoids, which are signaling molecules derived from fatty acids.
Vergleich Mit ähnlichen Verbindungen
(+/-)-15-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid can be compared with other hydroxylated fatty acids:
15-hydroxy-5Z,8Z,11Z,13E,17Z-docosahexaenoic acid: Another hydroxylated omega-3 fatty acid with similar biological activities.
12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: A hydroxylated omega-6 fatty acid with distinct metabolic and signaling roles.
The uniqueness of this compound lies in its specific hydroxylation pattern and its potential to modulate various biological processes.
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,13E,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,13-3-,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCSMCLEKGITB-XWJJKCKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)


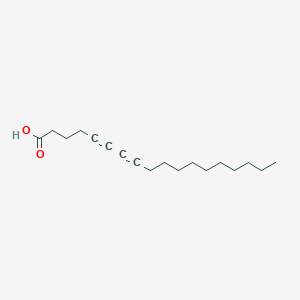
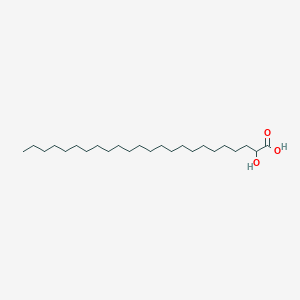
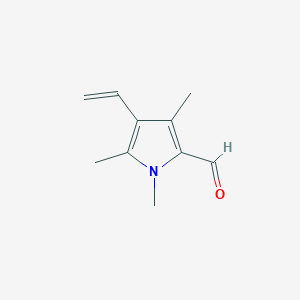
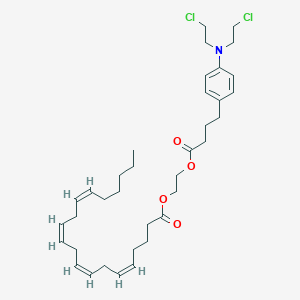
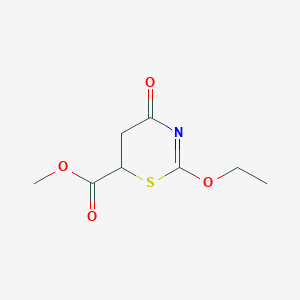
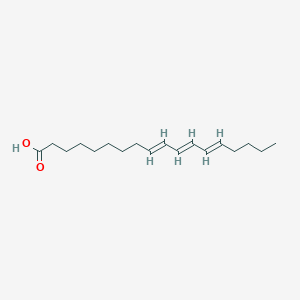

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
